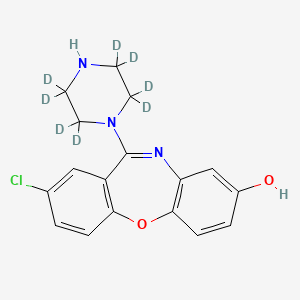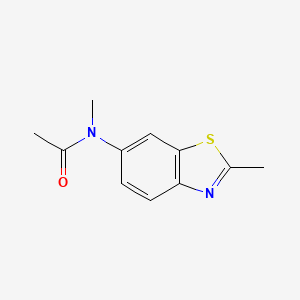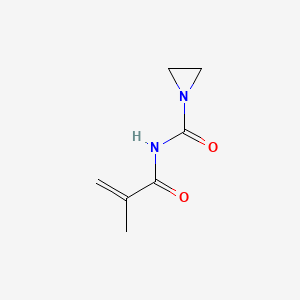
4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Chemical Reactions Analysis
Pyridine is used as a precursor to agrochemicals and pharmaceuticals. Initially, reactions of pyridine were largely developed in the context of synthetic organic chemistry, giving rise to several name reactions . The specific chemical reactions involving “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” are not mentioned in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, etc . The specific physical and chemical properties for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” are not mentioned in the sources I found.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds as Optical Sensors and Biological Agents
Compounds featuring heteroatoms, including 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione and its derivatives, play a significant role in organic chemistry, particularly as recognition units for optical sensors and in biological applications. Derivatives of pyrimidine, which shares structural similarities with 1,2,4-triazolidine derivatives, are utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have been extensively studied for their biological and medicinal applications, highlighting their importance in the development of new sensing materials and pharmaceuticals (Jindal & Kaur, 2021).
Triazole Derivatives in Pharmaceutical Development
The triazole class, including 1,2,4-triazole derivatives, is of great importance due to its structural versatility, allowing for a variety of biological activities. This versatility has led to the development of new drugs and methods for evaluating potential uses for these compounds. The focus on triazole derivatives underscores their significance in drug development, especially in the synthesis of novel compounds with anti-inflammatory, antimicrobial, and antiviral properties. The continued interest in these compounds is driven by their potential in addressing new diseases and combating antibiotic-resistant bacteria (Ferreira et al., 2013).
Hybrid Catalysts in Medicinal Chemistry
The synthesis of pyranopyrimidine derivatives, closely related to 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione, showcases the application of hybrid catalysts in developing compounds with medicinal and pharmaceutical importance. These compounds are investigated for their broader synthetic applications and bioavailability, emphasizing the role of 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione derivatives in creating lead molecules for pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Heterocyclic N-Oxide Molecules in Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, related to 1,2,4-triazolidine derivatives, demonstrate their utility in organic synthesis, catalysis, and medicinal applications. These compounds are explored for their functionalities in forming metal complexes, designing catalysts, and their potential in drug development, highlighting the diverse applications of heterocyclic compounds in advancing chemistry and pharmaceuticals (Li et al., 2019).
Zukünftige Richtungen
The future directions in the study of a compound depend on its potential applications in various fields such as medicine, agriculture, etc. Pyridine derivatives are known to have significant therapeutic potential, including antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The future directions for “4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione” could involve exploring these potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6-9-10-7(13)11(6)5-2-1-3-8-4-5/h1-4H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGWWQDHHDSCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)NNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652673 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyridyl)-1,2,4-triazolodone-3,5-dione | |
CAS RN |
1076199-39-7 |
Source


|
| Record name | 4-(Pyridin-3-yl)-1,2,4-triazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)
![Pyrrolo[2',1':2,3]imidazo[4,5-e]benzotriazole](/img/structure/B564153.png)
![[1,1-Biphenyl]-3-ol,4,6-dimethoxy-](/img/structure/B564155.png)



![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)
